6-bromo-8-(chloromethyl)-4-oxo-4H-chromene-3-carbaldehyde
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Overview
Description
6-bromo-8-(chloromethyl)-4-oxo-4H-chromene-3-carbaldehyde is a synthetic organic compound belonging to the chromene family Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-8-(chloromethyl)-4-oxo-4H-chromene-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the bromination of a chromene derivative followed by chloromethylation and subsequent oxidation to introduce the aldehyde group. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) for bromination, formaldehyde and hydrochloric acid for chloromethylation, and oxidizing agents like pyridinium chlorochromate (PCC) for the aldehyde formation.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-bromo-8-(chloromethyl)-4-oxo-4H-chromene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: 6-bromo-8-(chloromethyl)-4-oxo-4H-chromene-3-carboxylic acid.
Reduction: 6-bromo-8-(chloromethyl)-4-oxo-4H-chromene-3-methanol.
Substitution: Various substituted chromene derivatives depending on the nucleophile used.
Scientific Research Applications
6-bromo-8-(chloromethyl)-4-oxo-4H-chromene-3-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-bromo-8-(chloromethyl)-4-oxo-4H-chromene-3-carbaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. The presence of the bromine and chlorine atoms, as well as the aldehyde group, allows it to form covalent bonds with biological macromolecules, potentially disrupting their normal function. This can lead to antimicrobial or anticancer effects by inhibiting key enzymes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
6-bromo-8-chloroquinoline: Another brominated and chlorinated compound with significant biological activity.
6-bromo-8-methoxyquinoline: A derivative with a methoxy group instead of a chloromethyl group, showing different biological properties.
Uniqueness
6-bromo-8-(chloromethyl)-4-oxo-4H-chromene-3-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
6-bromo-8-(chloromethyl)-4-oxochromene-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrClO3/c12-8-1-6(3-13)11-9(2-8)10(15)7(4-14)5-16-11/h1-2,4-5H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSISUCIGCDZAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1CCl)OC=C(C2=O)C=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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